N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide
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Overview
Description
N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide, also known as CIPAC or CP-31398, is a chemical compound that has been studied for its potential applications in cancer treatment. This compound has been found to have a unique mechanism of action, making it a promising candidate for further research.
Scientific Research Applications
- Mechanism : It inhibits angiogenesis (the formation of new blood vessels), which is essential for tumor growth .
Anticancer Properties
GABA A Receptor Modulation
Agricultural Applications
Mechanism of Action
Target of action
The compound belongs to the class of imidazo[4,5-b]pyridines . Compounds in this class are known to interact with various biological targets, depending on their specific structures and functional groups .
Mode of action
The mode of action of imidazo[4,5-b]pyridines can vary widely, depending on their specific structures and the biological targets they interact with .
Biochemical pathways
Imidazo[4,5-b]pyridines can influence many cellular pathways, depending on their specific structures and the biological targets they interact with .
Pharmacokinetics
The ADME properties of imidazo[4,5-b]pyridines can vary widely, depending on their specific structures .
Result of action
The molecular and cellular effects of imidazo[4,5-b]pyridines can vary widely, depending on their specific structures and the biological targets they interact with .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazo[4,5-b]pyridines .
properties
IUPAC Name |
N-(cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O/c1-15-6-14-8-4-7(5-13-9(8)15)10(16)12-3-2-11/h4-6H,3H2,1H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIDEEQMQMOUOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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